molecular formula C16H14ClN5O2 B2883191 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1428363-77-2

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2883191
CAS No.: 1428363-77-2
M. Wt: 343.77
InChI Key: MVTAEZLLHSBBTL-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyridazine ring, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting with the formation of the pyrazole and pyridazine rings. The key steps include:

    Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of Pyridazine Ring: This involves the cyclization of a dihydrazide with a suitable dicarbonyl compound.

    Coupling Reaction: The pyrazole and pyridazine rings are then coupled using a suitable linker, such as an ether or amide bond.

    Chlorination: The phenyl group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored as a candidate for drug development, particularly for its potential anti-inflammatory, anti-cancer, or antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(3-chloro-2-methylphenyl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

  • 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(3-chlorophenyl)acetamide
  • 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-methylphenyl)acetamide
  • 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(3-chloro-4-methylphenyl)acetamide

Comparison: Compared to these similar compounds, 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(3-chloro-2-methylphenyl)acetamide is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-11-12(17)4-2-5-13(11)19-15(23)10-24-16-7-6-14(20-21-16)22-9-3-8-18-22/h2-9H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTAEZLLHSBBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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